molecular formula C9H10BrNO B2786765 2-(4-Bromo-2-methylphenyl)acetamide CAS No. 861055-58-5

2-(4-Bromo-2-methylphenyl)acetamide

Cat. No.: B2786765
CAS No.: 861055-58-5
M. Wt: 228.089
InChI Key: HYAISVSHJDHKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the acetanilide core is substituted with a bromo group at the 4-position and a methyl group at the 2-position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Future Directions

The future directions for research on “2-(4-Bromo-2-methylphenyl)acetamide” are not clear due to the limited information available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 4-Bromo-2-methylaniline and acetic anhydride or acetyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane or chloroform, at a temperature range of 0-25°C.

    Procedure: The 4-bromo-2-methylaniline is dissolved in the solvent, followed by the addition of the base. Acetic anhydride or acetyl chloride is then added dropwise to the reaction mixture. The reaction is stirred for several hours until completion.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

    Reduction: Reducing agents (e.g., lithium aluminum hydride) in an inert solvent (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives such as 2-(4-amino-2-methylphenyl)acetamide.

    Oxidation: Formation of 2-(4-bromo-2-methylphenyl)acetic acid or 2-(4-bromo-2-methylphenyl)acetaldehyde.

    Reduction: Formation of 2-(4-bromo-2-methylphenyl)ethylamine.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)acetamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is employed in studies investigating the biological activity of brominated acetanilide derivatives.

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)acetamide is primarily related to its ability to interact with biological targets through its functional groups. The amide group can form hydrogen bonds with proteins and enzymes, while the bromo and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.

    2-(4-Bromo-2-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-(4-Bromo-2-methylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-Bromo-2-methylphenyl)acetamide is unique due to the presence of both a bromo and a methyl group on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents can lead to distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAISVSHJDHKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.